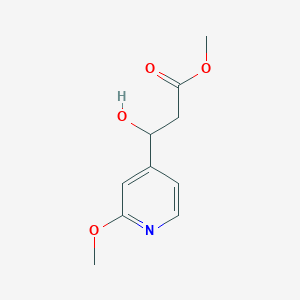
Methyl I(2)-hydroxy-2-methoxy-4-pyridinepropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-hydroxy-3-(2-methoxypyridin-4-yl)propanoate is an organic compound that belongs to the class of esters It features a pyridine ring substituted with a methoxy group at the 2-position and a hydroxy group at the 3-position, connected to a propanoate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-hydroxy-3-(2-methoxypyridin-4-yl)propanoate can be achieved through several synthetic routes. One common method involves the esterification of 3-hydroxy-3-(2-methoxypyridin-4-yl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.
Another approach involves the use of a Suzuki–Miyaura coupling reaction, where a boronic acid derivative of the pyridine ring is coupled with a halogenated propanoate ester in the presence of a palladium catalyst and a base .
Industrial Production Methods
In an industrial setting, the production of methyl 3-hydroxy-3-(2-methoxypyridin-4-yl)propanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
化学反応の分析
Types of Reactions
Methyl 3-hydroxy-3-(2-methoxypyridin-4-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 3-oxo-3-(2-methoxypyridin-4-yl)propanoate.
Reduction: Formation of 3-hydroxy-3-(2-methoxypyridin-4-yl)propanol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 3-hydroxy-3-(2-methoxypyridin-4-yl)propanoate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Industrial Applications: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of methyl 3-hydroxy-3-(2-methoxypyridin-4-yl)propanoate involves its interaction with specific molecular targets. The hydroxy and methoxy groups on the pyridine ring can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis to release the active acid form, which may further interact with biological targets.
類似化合物との比較
Similar Compounds
Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate: Similar structure but with a phenyl ring instead of a pyridine ring.
Methyl 2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoate: Similar structure with an additional hydroxy group on the propanoate chain.
Uniqueness
Methyl 3-hydroxy-3-(2-methoxypyridin-4-yl)propanoate is unique due to the presence of the pyridine ring, which imparts distinct electronic and steric properties compared to phenyl derivatives. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in medicinal chemistry and organic synthesis.
特性
CAS番号 |
119836-27-0 |
|---|---|
分子式 |
C10H13NO4 |
分子量 |
211.21 g/mol |
IUPAC名 |
methyl 3-hydroxy-3-(2-methoxypyridin-4-yl)propanoate |
InChI |
InChI=1S/C10H13NO4/c1-14-9-5-7(3-4-11-9)8(12)6-10(13)15-2/h3-5,8,12H,6H2,1-2H3 |
InChIキー |
YQQNVWDDPUTFKU-UHFFFAOYSA-N |
正規SMILES |
COC1=NC=CC(=C1)C(CC(=O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-bromo-5H,7H-furo[3,4-b]pyridin-5-one](/img/structure/B13548565.png)
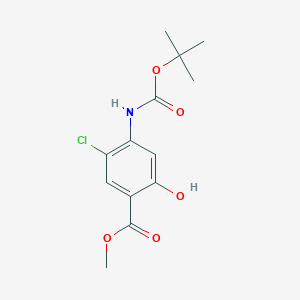

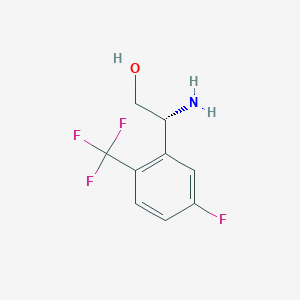
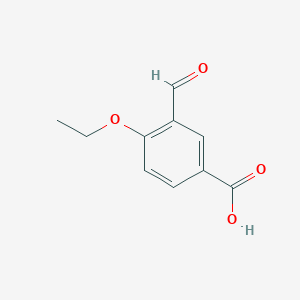
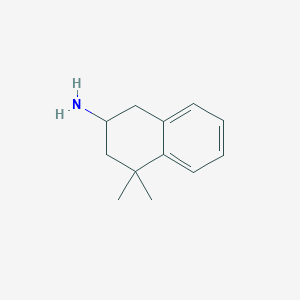
![2-amino-N-methyl-2-phenyl-N-[(pyridin-3-yl)methyl]acetamide hydrochloride](/img/structure/B13548603.png)
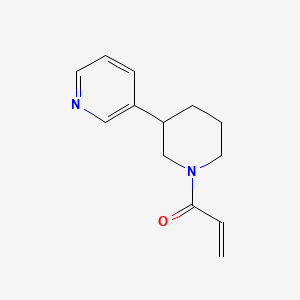

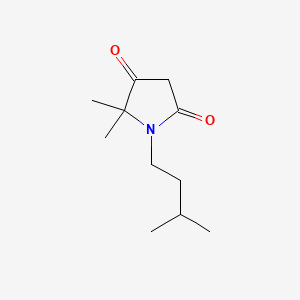
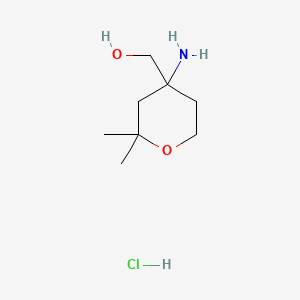
![6-Aminospiro[3.3]heptan-1-ol](/img/structure/B13548631.png)
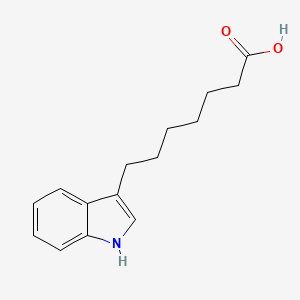
![2-Amino-3-(1H-pyrrolo[3,2-c]pyridin-3-yl)propanoic acid](/img/structure/B13548642.png)
